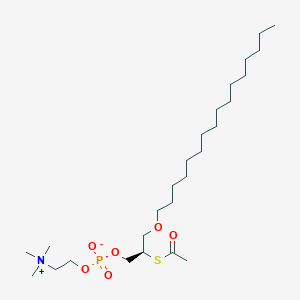

2-Thio-PAF

説明

特性

分子式 |

C26H54NO6PS |

|---|---|

分子量 |

539.8 g/mol |

IUPAC名 |

[(2R)-2-acetylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 |

InChIキー |

YPPZOKNKENLFTE-AREMUKBSSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)C |

正規SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Thio-PAF

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thio-PAF (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) is a synthetic, isosteric analog of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a diverse range of physiological and pathological processes including inflammation, thrombosis, and allergic responses. This technical guide provides a comprehensive overview of the dual mechanism of action of this compound, functioning both as a PAF receptor agonist and as a chromogenic substrate for PAF acetylhydrolase (PAF-AH). This document details the molecular interactions, signaling cascades, and provides structured data and experimental methodologies for its characterization.

Core Mechanism of Action

This compound exhibits a dual functionality, which is central to its utility in research and potential therapeutic development. Structurally, it mimics native PAF, with the critical substitution of a thioester bond for the ester bond at the sn-2 position of the glycerol backbone. This modification underpins its dual roles.

Agonist of the Platelet-Activating Factor Receptor (PAF-R)

As a structural analog of PAF, this compound acts as an agonist at the PAF receptor, a G-protein coupled receptor (GPCR).[1][2][3] The binding of this compound to the PAF-R is presumed to initiate a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins and the subsequent triggering of downstream intracellular signaling cascades. This agonist activity allows this compound to elicit physiological responses similar to those induced by endogenous PAF, such as platelet aggregation and macrophage activation.[1]

Substrate for PAF Acetylhydrolase (PAF-AH)

The thioester bond at the sn-2 position of this compound is susceptible to hydrolysis by the enzyme PAF acetylhydrolase (PAF-AH).[1][] This enzymatic cleavage results in the formation of an inactive lyso-PAF analog and acetate. This property is exploited in colorimetric assays to measure the activity of PAF-AH, an enzyme of significant interest due to its role in attenuating PAF signaling and its association with various inflammatory diseases.[5]

Signaling Pathways

The activation of the PAF receptor by this compound is expected to trigger the canonical PAF signaling pathways. The PAF-R couples to multiple G-protein subtypes, primarily Gq/11 and Gi/o, leading to the activation of a cascade of intracellular signaling events.

Gq/11-Mediated Pathway: Phospholipase C Activation and Calcium Mobilization

Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, leading to cellular responses such as platelet aggregation and secretion.

Gi/o-Mediated Pathway and MAP Kinase Activation

The PAF receptor can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, both Gq/11 and Gi/o pathways, through various intermediates including PKC and small GTPases like Ras, can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade. This involves a series of protein kinases (Raf, MEK, and ERK) that ultimately phosphorylate transcription factors and other proteins, regulating gene expression and cellular processes like inflammation and proliferation.

Quantitative Data

| Parameter | Ligand | Cell Type/System | Value | Reference |

| Agonist Potency | ||||

| EC50 (Platelet Aggregation) | PAF | Human Platelets | ~1-10 nM | [6] |

| Receptor Binding Affinity | ||||

| Kd | [3H]PAF | Human Platelets | ~0.3-1.0 nM | |

| Enzyme Kinetics | ||||

| Km (for SsE hydrolysis) | This compound | Group A Streptococcus Secreted Esterase (SsE) | Similar to human plasma PAF-AH | [] |

| kcat (for SsE hydrolysis) | This compound | Group A Streptococcus Secreted Esterase (SsE) | Similar to human plasma PAF-AH | [] |

Note: The Km and kcat values for the hydrolysis of this compound by a bacterial secreted esterase (SsE) were found to be similar to those of human plasma PAF acetylhydrolase, highlighting its utility as a substrate analog.[]

Experimental Protocols

PAF Acetylhydrolase (PAF-AH) Activity Assay

This colorimetric assay measures PAF-AH activity using this compound as a substrate. The hydrolysis of the acetyl thioester bond at the sn-2 position by PAF-AH releases a free thiol, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product that can be quantified spectrophotometrically at 405-414 nm.

Methodology:

-

Reagent Preparation:

-

Prepare an Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2).

-

Reconstitute this compound substrate in the Assay Buffer to a working concentration (e.g., 200-400 µM).

-

Prepare a DTNB solution in the Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add Assay Buffer to wells.

-

Add the biological sample containing PAF-AH (e.g., plasma, cell lysate).

-

Add the this compound substrate solution to initiate the reaction.

-

Incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes).

-

Add DTNB solution to stop the reaction and develop the color.

-

Read the absorbance at 405-414 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of a no-enzyme control (blank) from the sample absorbance.

-

Calculate the rate of reaction (ΔAbs/min).

-

Use the molar extinction coefficient of the product to determine the enzyme activity (e.g., in nmol/min/mL).

-

Platelet Aggregation Assay

This assay measures the ability of this compound to induce platelet aggregation, a key functional response mediated by the PAF receptor. The assay is typically performed using light transmission aggregometry on platelet-rich plasma (PRP).

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).

-

Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.

-

-

Light Transmission Aggregometry:

-

Pre-warm PRP samples to 37°C in aggregometer cuvettes with a stir bar.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a specific concentration of this compound to the PRP and record the change in light transmission over time.

-

A dose-response curve can be generated by testing a range of this compound concentrations to determine the EC50 value.

-

Macrophage Activation Assay

This assay assesses the activation of macrophages by this compound, typically by measuring the production of inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) or reactive oxygen species (ROS).

Methodology:

-

Cell Culture:

-

Culture a macrophage cell line (e.g., J774A.1, THP-1 differentiated into macrophages) or primary macrophages (e.g., bone marrow-derived macrophages) under standard conditions.

-

-

Stimulation:

-

Plate the macrophages in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 4-24 hours).

-

-

Endpoint Measurement:

-

Cytokine Production: Collect the cell culture supernatant and measure the concentration of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

ROS Production: Use a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS. Measure the fluorescence intensity using a plate reader or fluorescence microscopy.

-

Intracellular Calcium Mobilization Assay

This assay directly measures the activation of the Gq/11-PLC pathway by monitoring changes in intracellular calcium concentration following stimulation with this compound.

Methodology:

-

Cell Preparation and Dye Loading:

-

Culture cells expressing the PAF receptor (e.g., platelets, macrophages, or a transfected cell line) in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer. The AM ester form allows the dye to cross the cell membrane.

-

Incubate the cells to allow for de-esterification of the dye by intracellular esterases, trapping the fluorescent indicator in the cytoplasm.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with an injection system.

-

Measure the baseline fluorescence.

-

Inject a solution of this compound into the wells and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

A dose-response curve can be generated to determine the EC50 for calcium mobilization.

-

Conclusion

This compound is a valuable pharmacological tool with a well-defined dual mechanism of action. As a PAF receptor agonist, it serves as a stable and reliable compound for studying PAF-mediated signaling and cellular responses. Its role as a substrate for PAF-AH has led to its widespread use in a convenient and robust colorimetric assay for measuring the activity of this important enzyme. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental frameworks to effectively utilize this compound in their investigations of inflammatory and thrombotic pathways. Further research is warranted to precisely quantify its agonist potency and binding affinity across various cell types and species to fully elucidate its pharmacological profile.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.cn [glpbio.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Item - SsE hydrolyzes this compound but not heptanoyl thio-PC. - Public Library of Science - Figshare [plos.figshare.com]

- 6. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Thio-PAF structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of 2-Thio-PAF (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine), a critical tool in the study of Platelet-Activating Factor (PAF) signaling and metabolism.

Introduction

This compound is a synthetic, isosteric analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2][3] In this compound, the ester linkage at the sn-2 position of the glycerol backbone is replaced by a thioester bond.[1][2] This modification makes it a valuable substrate for studying the activity of PAF acetylhydrolase (PAF-AH), the enzyme responsible for PAF degradation.[1][2][4] Furthermore, this compound acts as a PAF receptor agonist, enabling the investigation of PAF-mediated signaling pathways.[1][2][5]

Chemical Structure and Properties

The chemical structure of this compound is formally named 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine.[1][3][6] Its structure is characterized by a hexadecyl ether linkage at the sn-1 position, a thioacetyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position of the glycerol backbone.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Formal Name | 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine | [1][3][6] |

| CAS Number | 96801-55-7 | [1][3][6] |

| Molecular Formula | C₂₆H₅₄NO₆PS | [1][3][6] |

| Molecular Weight | 539.8 g/mol | [1][] |

| Solubility | >25 mg/mL in DMF and DMSO; >50 mg/mL in PBS (pH 7.2) | [1] |

| Storage | Store at -80°C | [1][8] |

| Stability | ≥ 2 years at -80°C | [1] |

| Appearance | Provided as a solution in ethanol (e.g., 25 mg/mL) | [1][8] |

Biological Activity and Signaling Pathways

This compound exhibits two primary biological activities: it serves as a substrate for PAF acetylhydrolase and acts as a PAF receptor agonist.

Substrate for PAF Acetylhydrolase (PAF-AH)

PAF-AH is a phospholipase A₂ enzyme that catalyzes the hydrolysis of the acetyl group at the sn-2 position of PAF, rendering it biologically inactive. This compound is a chromogenic substrate for PAF-AH, and its hydrolysis releases a free thiol group.[9][10][11] This thiol can be detected using Ellman's reagent (DTNB), which produces a yellow-colored product that can be quantified spectrophotometrically.[9][10] This reaction forms the basis of widely used assays for measuring PAF-AH activity.[9][10][11]

Figure 1: Workflow of the PAF Acetylhydrolase (PAF-AH) assay using this compound.

PAF Receptor Agonist and Signaling Pathway

This compound functions as a PAF receptor agonist, with a potency comparable to native PAF (PAF C-16 and C-18) in activating platelets and macrophages.[1][2][5] The PAF receptor (PAFR) is a G-protein coupled receptor (GPCR) that, upon activation, can couple to Gq, Gi, and G12/13 proteins to initiate downstream signaling cascades.[12][13]

Activation of the PAF receptor by this compound triggers several key signaling pathways:

-

Phospholipase C (PLC) Pathway: Activation of Gq leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).

-

Phosphoinositide 3-Kinase (PI3K) Pathway: PAFR activation can also stimulate the PI3K pathway, leading to the phosphorylation of Akt and subsequent downstream effects on cell survival and proliferation.[14][15][16][17]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The receptor can activate the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and inflammation.[14][15][18]

These signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and immune cell activation.

Figure 2: Simplified signaling pathway of the PAF receptor activated by this compound.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the chemical synthesis of this compound (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) is not readily found in the literature. The synthesis of related 1-acyl-2-alkyl-sn-glycero-3-phosphocholines has been described and likely involves a multi-step process starting from a chiral precursor to ensure the correct stereochemistry.[19][20] Commercial suppliers provide this compound pre-synthesized and purified.

PAF Acetylhydrolase (PAF-AH) Activity Assay

This protocol is adapted from commercially available PAF-AH assay kits that utilize this compound as a substrate.[9][10][11]

Materials:

-

This compound substrate solution

-

PAF-AH enzyme standard or sample (e.g., plasma, cell lysate)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

-

DTNB (Ellman's Reagent) solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Prepare Reagents:

-

Reconstitute lyophilized this compound in the appropriate solvent as per the manufacturer's instructions to create a stock solution.

-

Prepare working solutions of the this compound substrate and DTNB in assay buffer.

-

Prepare dilutions of the PAF-AH standard or the experimental sample in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Sample Wells: Add a specific volume of the sample (or PAF-AH standard) to the wells.

-

Blank/Control Wells: Add an equal volume of assay buffer to the blank wells.

-

Add the this compound substrate solution to all wells to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes).

-

-

Detection:

-

Add the DTNB solution to all wells to stop the reaction and develop the color.

-

Read the absorbance of the plate at 405-414 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of the sample wells.

-

Calculate the PAF-AH activity based on the change in absorbance over time, using the extinction coefficient of the colored product formed from the reaction of the thiol with DTNB.

-

Figure 3: Experimental workflow for the PAF Acetylhydrolase (PAF-AH) assay.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the protons of the hexadecyl chain, the glycerol backbone, the acetyl group, and the choline headgroup would be expected. The protons adjacent to the thioester and ether linkages would exhibit characteristic chemical shifts.

-

¹³C NMR: Resonances for the carbonyl carbon of the thioester, the carbons of the hexadecyl chain, the glycerol backbone, and the phosphocholine moiety would be present. The chemical shift of the thioester carbonyl would be a key identifier.[21]

-

IR Spectroscopy: A characteristic stretching vibration for the thioester carbonyl (C=O) group would be expected in the region of 1650-1725 cm⁻¹.[6][22][23][24] Other bands corresponding to C-O, C-S, P-O, and C-H vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (539.8 g/mol ).[1][25][26][27][28][29][30][31] Fragmentation patterns would likely involve cleavage of the thioester bond, the ether linkage, and the phosphocholine headgroup, providing structural information.

Conclusion

This compound is an indispensable tool for researchers in the fields of lipid biochemistry, signal transduction, and pharmacology. Its dual role as a PAF receptor agonist and a chromogenic substrate for PAF acetylhydrolase allows for the detailed investigation of PAF-related biological processes. This guide provides a comprehensive overview of its chemical and biological properties, as well as its application in key experimental assays, to support its effective use in scientific research and drug development.

References

- 1. Electrospray mass spectrometry of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound: Significance and symbolism [wisdomlib.org]

- 5. glpbio.cn [glpbio.cn]

- 6. researchgate.net [researchgate.net]

- 8. nbs-bio.com [nbs-bio.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. content.abcam.com [content.abcam.com]

- 11. abcam.cn [abcam.cn]

- 12. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Regulation of VEGF-induced endothelial cell PAF synthesis: role of p42/44 MAPK, p38 MAPK and PI3K pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of the PI3K pathway increases TLR-induced TNF-α and IL-6 but reduces IL-1β production in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Both Hypoxia-Inducible Factor 1 and MAPK Signaling Pathway Attenuate PI3K/AKT via Suppression of Reactive Oxygen Species in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. tandfonline.com [tandfonline.com]

- 26. Mass spectrometry-based phospholipid imaging: methods and findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Analysis and Annotation of Phospholipids by Mass Spectrometry-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. sfrbm.org [sfrbm.org]

- 31. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2-Thio-PAF

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thio-PAF (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) is a pivotal synthetic analog of Platelet-Activating Factor (PAF), a potent, pro-inflammatory lipid mediator. Characterized by the substitution of the ether linkage at the sn-2 position with a thioester bond, this compound has become an indispensable tool in PAF-related research. It serves as a stable agonist for the PAF receptor, enabling detailed investigation of its signaling pathways. Furthermore, its utility as a substrate for the enzyme PAF acetylhydrolase (PAF-AH) has led to the development of standardized assays for measuring this enzyme's activity, which is implicated in various inflammatory diseases. This guide provides a comprehensive overview of the synthesis, biological activity, and key experimental applications of this compound, presenting quantitative data in accessible formats and detailing experimental protocols for its use.

Discovery and Synthesis

While the precise first synthesis of this compound is not detailed in widely available peer-reviewed literature, its use in seminal studies in the early 1990s highlights its importance as a research tool. The compound was instrumental in structure-activity relationship studies aimed at understanding the PAF receptor.

Note: A detailed, step-by-step experimental protocol for the original synthesis of this compound is not publicly available in the cited literature. Research by O'Flaherty et al. is acknowledged for providing the compound for key biological studies, but the specific synthetic methodology remains unpublished. General synthetic strategies for thioether analogs of PAF have been described, typically involving the S-alkylation of a thioglycerol precursor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Formal Name | 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine |

| CAS Number | 96801-55-7 |

| Molecular Formula | C₂₆H₅₄NO₆PS |

| Molecular Weight | 539.8 g/mol |

| Purity | ≥98% |

| Formulation | Typically a solution in ethanol |

| Solubility | >25 mg/mL in DMF and DMSO; >50 mg/mL in PBS (pH 7.2) |

| Storage | -80°C |

| Stability | ≥ 2 years at -80°C |

Biological Activity and Quantitative Data

This compound is a potent agonist of the PAF receptor, initiating downstream signaling cascades. Its biological activity has been quantified in various cellular systems, most notably in inducing platelet aggregation and macrophage activation. The following tables summarize its potency in comparison to native PAF isoforms.

Table 2: Potency in Rabbit Platelet Aggregation

| Compound | EC₅₀ (nM) |

| This compound | 1.3 |

| PAF C-18 | 1.1 |

EC₅₀ (Median Effective Concentration) is the concentration of an agonist that gives half-maximal response.

Table 3: Potency in Guinea Pig Macrophage Activation (Superoxide Anion Generation)

| Compound | EC₅₀ (nM) |

| This compound | 0.4 |

| PAF C-16 | 0.3 |

Signaling Pathway of this compound

As a PAF receptor agonist, this compound activates the G-protein coupled PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells. Activation of PAFR triggers a cascade of intracellular events, primarily through Gq and Gi proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses such as platelet aggregation, inflammation, and chemotaxis.

Experimental Protocols

PAF Acetylhydrolase (PAF-AH) Activity Assay

This colorimetric assay measures the activity of PAF-AH using this compound as a substrate. The hydrolysis of the acetyl thioester bond at the sn-2 position by PAF-AH releases a free thiol, which is detected by 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent), producing a yellow-colored product.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

-

This compound substrate solution

-

DTNB solution

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)

-

Sample containing PAF-AH (e.g., plasma, cell lysate)

Procedure:

-

Prepare Reagents: Reconstitute this compound and DTNB in the assay buffer to their final working concentrations.

-

Sample Preparation: Prepare serial dilutions of the sample containing PAF-AH in assay buffer.

-

Assay Setup:

-

Sample Wells: Add a specific volume of the sample to the wells.

-

Blank Wells: Add assay buffer instead of the sample for background correction.

-

-

Reaction Initiation: Add the this compound substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes).

-

Color Development: Add the DTNB solution to all wells to stop the reaction and develop the color.

-

Measurement: Read the absorbance at 405-414 nm within a few minutes of adding DTNB.

-

Calculation: Subtract the absorbance of the blank wells from the sample wells. Calculate the PAF-AH activity based on the change in absorbance over time and the extinction coefficient of the colored product.

Platelet Aggregation Assay

This assay measures the ability of this compound to induce platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is measured by the aggregometer.

Materials:

-

Light transmission aggregometer

-

Cuvettes with stir bars

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

This compound stock solution

-

Saline or appropriate buffer

Procedure:

-

PRP Preparation:

-

Collect whole blood in tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP as the 100% aggregation (maximum light transmission) reference and PRP as the 0% aggregation (minimum light transmission) reference.

-

-

Aggregation Measurement:

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Allow the PRP to equilibrate for a few minutes.

-

Add a specific concentration of this compound to the cuvette to initiate aggregation.

-

Record the change in light transmission over time until a maximal aggregation response is observed.

-

-

Data Analysis:

-

The percentage of aggregation is calculated relative to the PPP reference.

-

Dose-response curves can be generated by testing a range of this compound concentrations to determine the EC₅₀.

-

Conclusion

2-Thio-PAF: A Technical Guide to a Key Platelet-Activating Factor Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent, naturally occurring phospholipid that acts as a mediator in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2][3][4] It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[1][2][3] 2-Thio-PAF is a synthetic, isosteric analog of PAF, where the acetyl group at the sn-2 position is attached via a thioester bond instead of an ester bond.[5] This modification makes this compound a valuable tool for studying the PAF signaling pathway, as it functions as a PAFR agonist with comparable potency to its natural counterparts in various cellular assays.[5] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is chemically known as 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine.[5] Its structure is highly similar to native PAF, with the key difference being the substitution of an oxygen atom with a sulfur atom in the ester linkage at the sn-2 position. This subtle change influences its metabolic stability while retaining its ability to effectively bind to and activate the PAF receptor.[5]

| Property | Value |

| Formal Name | 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine |

| CAS Number | 96801-55-7 |

| Molecular Formula | C26H54NO6PS |

| Formula Weight | 539.8 g/mol |

| Purity | ≥98% |

| Formulation | Typically supplied as a solution in ethanol (e.g., 25 mg/ml) |

| Solubility | Soluble in DMF (>25 mg/ml), DMSO (>25 mg/ml), and PBS pH 7.2 (>50 mg/ml) |

| Storage | -80°C for long-term stability |

Table 1: Physicochemical Properties of this compound. Data sourced from Cayman Chemical.[5]

Pharmacological Activity and Data

This compound is a potent agonist of the PAF receptor, initiating cellular responses at concentrations comparable to endogenous PAF. Its primary application is in the study of platelet aggregation and macrophage activation.[5][6]

| Biological Activity | Species/Cell Type | Potency Comparison | Reference |

| Platelet Aggregation | Rabbit | Comparable to PAF C-18 | [5] |

| Macrophage Activation | Guinea Pig | Comparable to PAF C-16 | [5] |

Table 2: Comparative Biological Activity of this compound.

Mechanism of Action: Signaling Pathways

Upon binding to the PAF receptor, a G-protein coupled receptor, this compound initiates a cascade of intracellular signaling events. The PAF receptor is primarily coupled to the Gq class of G-proteins, though coupling to Gi and G12/13 has also been reported.[1][7][8] Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ).[1][8] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][9] The subsequent increase in intracellular calcium, along with the action of DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to the physiological response, such as platelet aggregation.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are standard protocols for key experiments.

Platelet Aggregation Assay

This assay measures the ability of this compound to induce the clumping of platelets in a sample of platelet-rich plasma (PRP).

Methodology:

-

Blood Collection: Draw whole blood from a healthy, consenting donor (human or rabbit) who has not taken anti-platelet medication for at least 10 days. Use a 3.8% sodium citrate solution as an anticoagulant (9:1 blood to citrate ratio).

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the supernatant, which is the platelet-rich plasma (PRP).

-

Platelet Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain platelet-poor plasma (PPP), which is used as a blank or reference.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregation Measurement:

-

Pre-warm 0.5 mL of the adjusted PRP to 37°C in a siliconized glass cuvette with a magnetic stir bar.

-

Place the cuvette in a light transmission aggregometer and set the baseline to 0% aggregation with PRP and 100% aggregation with PPP.

-

Add a specific concentration of this compound to the PRP.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Data Analysis: Construct a dose-response curve by testing a range of this compound concentrations to determine the EC50 value (the concentration that elicits 50% of the maximal response).[10]

Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following PAF receptor activation by this compound.[9][11]

Methodology:

-

Cell Culture: Culture cells expressing the PAF receptor (e.g., HEK293T cells transiently transfected with the PAFR gene, or platelet suspensions) in a 96-well black-walled, clear-bottom plate.[11][12]

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM.[9][11][13] The buffer should also contain an anion-transport inhibitor like probenecid to prevent dye leakage from the cells.[11][12]

-

Remove the cell culture medium and add the dye-loading buffer to the cells.

-

Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved into its active form by intracellular esterases.[13]

-

-

Cell Washing: Gently wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess extracellular dye.[12]

-

Fluorescence Measurement:

-

Place the plate into a fluorescence plate reader (e.g., FLIPR) equipped with an automated injection system.[9]

-

Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

-

Inject a solution of this compound at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis: Calculate the change in fluorescence (peak fluorescence minus baseline) for each concentration. Plot the data to generate a dose-response curve and determine the EC50 value for calcium mobilization.

Conclusion

This compound is an indispensable research tool for investigating the complex roles of the platelet-activating factor and its receptor. As a stable and potent PAFR agonist, it allows for the precise and reproducible study of signaling pathways, particularly in the context of hemostasis, thrombosis, and inflammation. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their experimental designs, ultimately contributing to a deeper understanding of PAF-mediated pathophysiology and the development of novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]

- 3. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound [myskinrecipes.com]

- 7. Activation of platelet-activating factor receptor-coupled G alpha q leads to stimulation of Src and focal adhesion kinase via two separate pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A regulatory node involving Gαq, PLCβ, and RGS proteins modulates platelet reactivity to critical agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bu.edu [bu.edu]

biological functions of 2-Thio-PAF in cellular signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thio-Platelet-Activating Factor (2-Thio-PAF) is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Structurally, it is an isosteric analog where the acetyl group at the sn-2 position is attached via a thioester bond instead of an ester bond.[1] While the user's query suggested an exploration of its role as a PAF receptor antagonist, a thorough review of the scientific literature and commercial product information consistently characterizes this compound as a PAF receptor agonist .[1][2] Its potency in activating PAF receptor-mediated signaling pathways is comparable to that of native PAF.[1] This guide will provide a comprehensive overview of the biological functions of this compound in cellular signaling, focusing on its agonistic activities, the signaling cascades it initiates, and the experimental methodologies used to characterize its effects.

Core Function: PAF Receptor Agonism

This compound mimics the action of endogenous PAF by binding to and activating the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[3] This activation triggers a cascade of intracellular events that are central to various physiological and pathological processes, including inflammation, platelet aggregation, and immune responses.[3][4] The potency of this compound as an agonist has been demonstrated in multiple cellular systems.

Quantitative Data on Agonist Activity

The following table summarizes the available quantitative data on the agonistic potency of this compound in comparison to native PAF.

| Cell Type | Assay | Parameter | This compound Potency | Reference |

| Rabbit Platelets | Platelet Aggregation | EC50 | Comparable to PAF C18 | [1] |

| Guinea Pig Macrophages | Superoxide Anion Generation | EC50 | Comparable to PAF C16 | [1] |

Cellular Signaling Pathways Activated by this compound

As a PAF receptor agonist, this compound activates several key signaling pathways downstream of the PAF receptor. These pathways are crucial for the diverse cellular responses mediated by PAF.

Phosphoinositide Turnover and Intracellular Calcium Mobilization

Upon binding of this compound to the PAF receptor, the associated G-protein (typically Gq/11) is activated. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5]

-

DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC).

This rapid increase in intracellular calcium is a hallmark of PAF receptor activation and is essential for many downstream cellular responses, including enzyme activation, gene expression, and platelet aggregation.[7]

Signaling Pathway of this compound-Induced Calcium Mobilization

Caption: this compound activates the PAF receptor, leading to PLC-mediated IP3 and DAG production, resulting in intracellular calcium release and PKC activation.

Platelet Aggregation

One of the most well-characterized biological effects of PAF and its agonists like this compound is the induction of platelet aggregation.[1][8] The signaling cascade initiated by this compound in platelets involves the aforementioned increase in intracellular calcium and activation of PKC. These events lead to a conformational change in the platelet integrin receptor GPIIb/IIIa, enabling it to bind fibrinogen and mediate platelet cross-linking and aggregation.

Workflow for Platelet Aggregation Assay

Caption: A typical workflow for measuring this compound-induced platelet aggregation using light aggregometry.

Experimental Protocols

Platelet Aggregation Assay

Objective: To quantify the ability of this compound to induce platelet aggregation.

Methodology:

-

Preparation of Washed Rabbit Platelets:

-

Collect rabbit blood into a syringe containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

-

Acidify the PRP with additional anticoagulant and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

-

Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to prevent spontaneous aggregation.

-

Adjust the platelet concentration to a standardized value (e.g., 2.5 x 10^8 cells/mL).

-

-

Aggregation Measurement:

-

Pre-warm the washed platelet suspension to 37°C.

-

Place a sample of the platelet suspension into an aggregometer cuvette with a magnetic stir bar.

-

Establish a stable baseline reading of light transmittance.

-

Add varying concentrations of this compound to the cuvette to initiate aggregation.

-

Record the change in light transmittance over time. Aggregation is observed as an increase in light transmittance.

-

The results can be used to generate a dose-response curve and calculate the EC50 value for this compound.

-

Macrophage Activation Assay (Superoxide Anion Generation)

Objective: To measure the activation of macrophages by this compound, as indicated by the production of superoxide anions.

Methodology:

-

Isolation and Culture of Guinea Pig Macrophages:

-

Elicit peritoneal macrophages by intraperitoneal injection of a sterile irritant (e.g., thioglycollate broth) into guinea pigs.

-

After 3-4 days, harvest the peritoneal exudate cells by lavage with sterile saline.

-

Wash the cells by centrifugation and resuspend them in a suitable culture medium.

-

Plate the cells in a multi-well plate and allow them to adhere for 1-2 hours.

-

Wash away non-adherent cells to obtain a purified macrophage culture.

-

-

Superoxide Anion Measurement (Cytochrome c Reduction Assay):

-

Prepare a reaction buffer containing cytochrome c.

-

Replace the culture medium of the adherent macrophages with the reaction buffer.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

The superoxide anions produced by the activated macrophages will reduce the cytochrome c.

-

Measure the absorbance of the supernatant at 550 nm using a spectrophotometer. The amount of reduced cytochrome c is proportional to the amount of superoxide anion produced.

-

A dose-response curve can be generated to determine the EC50 of this compound for macrophage activation.

-

Conclusion

The available evidence strongly indicates that this compound functions as a potent agonist of the PAF receptor, not an antagonist. Its ability to mimic the actions of native PAF makes it a valuable tool for studying PAF-mediated signaling pathways, including phosphoinositide turnover, intracellular calcium mobilization, and platelet aggregation. For researchers in cellular signaling and drug development, understanding the agonistic properties of this compound is crucial for the accurate interpretation of experimental results and for its potential application as a positive control in PAF-related research. Further investigation into the subtle differences in signaling and metabolism between this compound and endogenous PAF may provide deeper insights into the intricacies of PAF receptor biology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.cn [glpbio.cn]

- 3. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Two distinct pathways of platelet-activating factor-induced hydrolysis of phosphoinositides in primary cultures of rat Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Platelet-activating factor induced calcium mobilization and phosphoinositide metabolism in cultured bovine cerebral microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Thio-PAF: A Synthetic Agonist Illuminating Inflammatory and Immune Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thio-Platelet-Activating Factor (2-Thio-PAF) is a synthetic, non-hydrolyzable analog of the potent inflammatory lipid mediator, Platelet-Activating Factor (PAF). By substituting the ester linkage at the sn-2 position with a more stable thioester bond, this compound serves as a valuable tool for investigating the roles of PAF in inflammation and immune responses. This technical guide provides a comprehensive overview of this compound, including its structure, its role as a PAF receptor agonist, and its impact on key inflammatory signaling pathways. Detailed experimental protocols for its use in platelet aggregation, neutrophil chemotaxis, macrophage activation, and cytokine release assays are provided, alongside quantitative data on its biological activity. Furthermore, this guide elucidates the signaling cascades initiated by this compound, offering insights for researchers and drug development professionals targeting PAF-mediated pathologies.

Introduction to this compound

Platelet-Activating Factor (PAF) is a powerful phospholipid that plays a central role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its biological effects are mediated through the G-protein coupled PAF receptor (PAF-R). However, the rapid degradation of PAF by the enzyme PAF acetylhydrolase (PAF-AH) complicates in vitro and in vivo studies of its long-term effects.

To overcome this limitation, stable analogs of PAF have been synthesized. Among these, this compound (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) is a prominent example. It is an isosteric analog where the ester bond at the sn-2 position is replaced by a thioester bond.[1] This modification confers resistance to hydrolysis by PAF-AH, making it a stable agonist for studying PAF receptor-mediated signaling and cellular responses. This compound is also a key substrate in colorimetric assays for measuring PAF-AH activity.[1]

This guide will delve into the technical details of this compound's function, providing researchers with the necessary information to effectively utilize this compound in their studies of inflammation and immunity.

Biological Activity and Potency

This compound functions as a PAF receptor agonist, and its potency has been shown to be comparable to that of native PAF in various biological assays.

Platelet Aggregation

In studies using rabbit platelets, the potency of this compound in inducing platelet aggregation is comparable to that of PAF C-18.[1]

Macrophage Activation

For the activation of guinea pig macrophages, this compound exhibits a potency comparable to PAF C-16.[1]

Table 1: Comparative Potency of this compound and Native PAF

| Biological Activity | Cell Type/System | This compound Potency Comparison | Reference |

| Platelet Aggregation | Rabbit Platelets | Comparable to PAF C-18 | [1] |

| Macrophage Activation | Guinea Pig Macrophages | Comparable to PAF C-16 | [1] |

Role in Inflammation and Immune Response

As a stable PAF receptor agonist, this compound can be used to mimic the pro-inflammatory effects of endogenous PAF, allowing for detailed investigation of its role in various aspects of the inflammatory and immune cascades.

Neutrophil Activation and Chemotaxis

PAF is a potent chemoattractant for neutrophils, key effector cells in the innate immune response. This compound can be utilized to study the signaling pathways governing neutrophil migration to sites of inflammation.

Macrophage and Monocyte Activation

Macrophages and monocytes play a critical role in both initiating and resolving inflammation. Activation of PAF receptors on these cells by this compound can trigger a range of responses, including the release of pro-inflammatory cytokines and changes in intracellular calcium levels.

Cytokine Release

The binding of this compound to PAF receptors on immune cells can induce the production and secretion of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Signaling Pathways Activated by this compound

The binding of this compound to the PAF receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are central to the inflammatory response. The PAF receptor is known to couple to Gq/11 and Gi/o proteins.

References

Investigating the Antitumor Potential of 2-Thio-PAF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 2-Thio-PAF and its potential as an antitumor agent. While direct research on the anticancer properties of this compound is limited, this document synthesizes available information on its chemical nature, its interaction with the Platelet-Activating Factor (PAF) system, and the established role of the PAF signaling pathway in cancer. By examining the activities of structurally similar PAF analogs and the broader implications of PAF receptor modulation in oncology, this guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound. We will delve into the known mechanisms of the PAF system in tumorigenesis, present hypothetical experimental workflows for investigating this compound's antitumor potential, and outline the key signaling pathways that could be modulated by this compound.

Introduction to this compound

This compound is a synthetic analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer.[1] In this compound, the acetyl group at the sn-2 position of the glycerol backbone is attached via a thioester bond, distinguishing it from the native PAF which has an ester bond.[2] This structural modification can influence the compound's stability, receptor binding affinity, and downstream signaling. This compound is known to function as a PAF receptor agonist, with potency comparable to PAF in certain cellular assays, such as rabbit platelet aggregation and guinea pig macrophage activation.[2]

The rationale for investigating this compound's antitumor potential stems from the growing body of evidence implicating the PAF/PAF receptor (PAFR) system in cancer progression.[1][3][4] The PAF/PAFR signaling axis has been shown to play a role in oncogenic transformation, tumor growth, metastasis, angiogenesis, and the modulation of the tumor microenvironment.[1][4][5] Furthermore, thioether PAF analogs have demonstrated antitumor activities, suggesting that modifications at the sn-1 and sn-2 positions of the PAF molecule can lead to compounds with potential therapeutic value in oncology.[6]

The Role of the PAF/PAFR System in Cancer

The PAF receptor is a G-protein coupled receptor (GPCR) expressed on various cell types, including cancer cells.[1][3] Activation of PAFR by its ligands, including PAF and PAF-like molecules present in the tumor microenvironment, can trigger a cascade of intracellular signaling events that promote cancer cell survival and proliferation.[1][3]

Key cancer-related processes influenced by PAF/PAFR signaling include:

-

Tumor Growth and Proliferation: PAFR activation can stimulate signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are central to cell growth and survival.[4][7]

-

Metastasis: The PAF/PAFR axis can promote cancer cell migration and invasion by regulating the expression of matrix metalloproteinases (MMPs) and modulating the epithelial-mesenchymal transition (EMT).[1]

-

Angiogenesis: PAF can stimulate the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), contributing to the formation of new blood vessels that supply tumors.[4][5]

-

Inflammation and Immune Evasion: The tumor microenvironment is often characterized by chronic inflammation, a process in which PAF is a key player. PAF can recruit immune cells and modulate their function, potentially contributing to an immunosuppressive environment that allows tumors to evade immune surveillance.[3][4]

-

Chemoresistance: Activation of PAFR has been shown to protect tumor cells from apoptosis induced by chemotherapy, suggesting that PAFR antagonists could be used to enhance the efficacy of conventional cancer treatments.[3][5]

Given that this compound is a PAFR agonist, its direct application as an antitumor agent may seem counterintuitive. However, the complexity of PAF signaling allows for several possibilities. For instance, sustained agonism could lead to receptor desensitization and downregulation, effectively inhibiting the pathway. Alternatively, the unique signaling signature of this compound compared to endogenous PAF might activate different downstream effectors, potentially leading to pro-apoptotic or anti-proliferative outcomes in specific cancer cell types. Furthermore, synthetic analogs can serve as valuable tools to probe the intricacies of the PAF system in cancer, and their backbones can be used as scaffolds for the development of novel PAFR antagonists.

Hypothetical Experimental Protocols for Investigating the Antitumor Potential of this compound

To systematically evaluate the antitumor potential of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed framework for such an investigation.

In Vitro Cell-Based Assays

Objective: To determine the direct effects of this compound on cancer cell viability, proliferation, and apoptosis.

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, pancreatic, and leukemia) should be used. It is crucial to select cell lines with varying levels of PAFR expression.

Methodology:

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with this compound at concentrations around the determined IC50 value for 24 and 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

-

Caspase Activity Assay:

-

Treat cells with this compound as described above.

-

Lyse the cells and measure the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-8, caspase-9) using commercially available colorimetric or fluorometric assay kits.[8]

-

Investigation of Signaling Pathways

Objective: To elucidate the molecular mechanisms by which this compound exerts its effects on cancer cells.

Methodology:

-

Western Blot Analysis:

-

Treat cancer cells with this compound for various time points.

-

Prepare total cell lysates and separate proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins, including:

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a hypothetical experimental workflow.

Caption: Canonical PAF Receptor Signaling Pathways.

Caption: Proposed Experimental Workflow for this compound.

Quantitative Data Summary

As of the writing of this guide, there is a lack of publicly available, peer-reviewed studies that specifically quantify the antitumor effects of this compound. Therefore, a table of quantitative data such as IC50 values, tumor growth inhibition percentages, or apoptosis rates for this compound cannot be provided at this time. The experimental protocols outlined in Section 3 are intended to provide a framework for generating such crucial data.

Conclusion and Future Directions

The investigation into the antitumor potential of this compound is still in its nascent stages. While there is a strong rationale for exploring this compound based on the established role of the PAF/PAFR system in cancer, direct evidence of its efficacy is currently lacking. The information and protocols presented in this technical guide are intended to serve as a foundational resource to stimulate and guide future research in this promising area.

Future research should focus on:

-

Systematic in vitro screening: Evaluating the effects of this compound across a wide range of cancer cell lines to identify potential tumor types that are sensitive to this compound.

-

Elucidation of the precise mechanism of action: Determining whether this compound acts as a pure PAFR agonist or if it exhibits biased agonism, and how its signaling differs from that of endogenous PAF in cancer cells.

-

In vivo studies: Utilizing animal models of cancer to assess the in vivo efficacy, toxicity, and pharmacokinetic properties of this compound.

-

Development of novel analogs: Using the this compound structure as a template to design and synthesize novel PAFR modulators with improved antitumor activity and drug-like properties.

By pursuing these research avenues, the scientific community can uncover the true potential of this compound and related compounds as novel therapeutics in the fight against cancer.

References

- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. PAF receptor and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Potential Role of Dietary Platelet-Activating Factor Inhibitors in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet-activating factor receptor (PAF-R)-dependent pathways control tumour growth and tumour response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Multiple signaling pathways in the frontiers of lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on the Apoptosis Mechanism Induced by T-2 Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 2-Thio-PAF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Thio-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine), a critical tool in platelet-activating factor (PAF) research. This document summarizes key data on its stability, details recommended storage protocols, and provides methodologies for its use and analysis.

Introduction to this compound

This compound is a synthetic, non-hydrolyzable analog of Platelet-Activating Factor (PAF). In this compound, the ester linkage at the sn-2 position of the glycerol backbone is replaced with a thioester linkage. This modification makes it resistant to hydrolysis by certain phospholipases, particularly PAF acetylhydrolase (PAF-AH), which readily degrades native PAF. Despite this modification, this compound retains its biological activity as a potent PAF receptor agonist, making it an invaluable tool for studying PAF signaling pathways and for screening PAF receptor antagonists without the complication of rapid degradation.[1]

Stability of this compound

The stability of this compound is a critical factor for ensuring the reliability and reproducibility of experimental results. Its stability is influenced by storage conditions, solvent, pH, and temperature.

Long-Term Storage and General Handling

For long-term storage, this compound should be stored at -80°C as a solid or in an organic solvent such as ethanol.[1][2] Under these conditions, it is reported to be stable for at least two years .[1] When supplied as a solution in an organic solvent, it should be stored under an inert atmosphere to prevent oxidation. Before use, the solvent should be evaporated under a gentle stream of nitrogen, and the compound reconstituted in a suitable buffer.

Stability in Aqueous Solutions

While specific quantitative data on the hydrolysis kinetics of this compound across a wide range of pH and temperatures is not extensively published, some general principles for thioester-containing compounds and information from product documentation provide guidance.

Reconstituted aqueous solutions of this compound are significantly less stable than solutions in organic solvents. For experimental use, it is recommended to prepare aqueous solutions fresh. If short-term storage of an aqueous solution is necessary, it should be kept at -20°C, where it is reported to be stable for up to two weeks.[3][4] The stability of thioesters is known to be pH-dependent, with increased rates of hydrolysis at both acidic and alkaline pH. For typical biological experiments conducted at neutral pH (e.g., pH 7.2-7.4), the rate of hydrolysis is expected to be slower than at more extreme pH values.

Table 1: Summary of this compound Stability and Storage Conditions

| Condition | Recommendation | Reported Stability | Citation(s) |

| Long-Term Storage (Solid or in Organic Solvent) | Store at -80°C under an inert atmosphere. | ≥ 2 years | [1][2] |

| Short-Term Storage (Aqueous Solution) | Store at -20°C. | Up to 2 weeks | [3][4] |

| Working Solutions (Aqueous) | Prepare fresh for each experiment. | N/A | General Best Practice |

| pH of Aqueous Solutions | Maintain near neutral pH (e.g., 7.2) for optimal stability during experiments. | pH-dependent, with increased degradation at acidic and alkaline pH. | General Chemical Principles |

Experimental Protocols

Accurate and reproducible experimental outcomes depend on proper handling and use of this compound. Below are key experimental protocols.

Protocol for Reconstitution of this compound

This protocol is adapted from manufacturer recommendations for preparing this compound for use in enzymatic assays.

-

If this compound is supplied in an organic solvent (e.g., ethanol), evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried this compound in the desired aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.2).

-

Vortex the solution thoroughly until the this compound is completely dissolved and the solution is clear.

-

If not for immediate use, the reconstituted substrate can be stored at -20°C for up to two weeks.

Experimental Workflow for PAF Acetylhydrolase (PAF-AH) Assay

This compound is a commonly used substrate for measuring the activity of PAF-AH. The assay is based on the cleavage of the thioester bond by PAF-AH, which releases a free thiol. This thiol can then be detected colorimetrically using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid); DTNB), which reacts with the free thiol to produce a yellow-colored product (5-thio-2-nitrobenzoic acid) that can be quantified by measuring its absorbance at 405-414 nm.[3][5][6]

References

An In-depth Technical Guide to the Solubility of 2-Thio-PAF

An In-depth Technical Guide on the Solubility of 2-Thio-PAF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine), a critical isosteric analog of Platelet-Activating Factor (PAF). Understanding the solubility of this compound is paramount for its application in various research and development settings, including its use as a PAF receptor agonist and a substrate for enzymes like lysophospholipase II and PAF acetylhydrolase (PAF-AH).[1]

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below for easy comparison. It is important to note that lipids, including this compound, are generally soluble in organic solvents and insoluble in water.[2][3]

| Solvent | Reported Solubility |

| Dimethylformamide (DMF) | >25 mg/mL |

| Dimethyl sulfoxide (DMSO) | >25 mg/mL |

| Ethanol | A 25 mg/mL solution is available |

| Phosphate-Buffered Saline (PBS), pH 7.2 | >50 mg/mL |

Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the saturation solubility of this compound in a given solvent, based on established "shake flask" and HPLC-based methods for lipid-like molecules.[4][5][6]

Objective: To determine the saturation solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., DMSO, ethanol)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.[5]

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough wetting and dispersion of the solid.[5]

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, carefully remove the vial from the shaker. Allow the undissolved solid to settle.

-

Centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining suspended solids.[6]

-

Carefully aspirate an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[6]

-

-

Dilution and Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a component of the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.[4]

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of this compound.

-

Use the standard curve to calculate the concentration of this compound in the diluted sample.

-

Back-calculate to determine the concentration in the original, undiluted supernatant. This value represents the saturation solubility of this compound in the tested solvent at the specified temperature.

-

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental and biological context of this compound, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

This compound functions as a PAF receptor agonist.[1] Upon binding to the PAF receptor (PAFR), a G-protein coupled receptor, it initiates a cascade of intracellular signaling events.[7][8]

Caption: Simplified PAF receptor signaling pathway activated by this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 3. ANALYSIS OF LIPIDS [people.umass.edu]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of Drug Solubility in Lipid Mixtures from the Individual Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Understanding the In Vitro Metabolism of 2-Thio-PAF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of 2-Thio-Platelet-Activating Factor (2-Thio-PAF), a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Due to the limited availability of specific metabolic data for this compound in the scientific literature, this guide leverages the extensive knowledge of native PAF metabolism as a foundational framework. The metabolic pathways and enzymatic processes detailed herein for PAF are highly likely to be relevant for its thio-analog.

This compound, formally known as 1-O-hexadecyl-2-acetylthio-2-deoxy-sn-glycero-3-phosphocholine, is recognized as a substrate for PAF acetylhydrolase (PAF-AH) and is utilized in assays to measure the activity of this key enzyme involved in PAF catabolism.[1] It is also a substrate for lysophospholipase II.[2] As a PAF receptor agonist, its biological activities are comparable to native PAF, underscoring the importance of understanding its metabolic fate.[2]

Core Metabolic Pathway of PAF and its Thio-Analog

The primary catabolic pathway for both PAF and likely this compound involves the hydrolysis of the acetyl group at the sn-2 position, a reaction catalyzed by PAF acetylhydrolase (PAF-AH). This enzymatic action inactivates the pro-inflammatory signaling of the parent molecule.

Quantitative Data on PAF Metabolism

The following tables summarize key quantitative data related to the metabolism of native PAF. This information provides a valuable reference for hypothesizing the metabolic characteristics of this compound.

Table 1: Kinetic Parameters of Enzymes in PAF Metabolism

| Enzyme | Substrate | Tissue/Cell Type | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| PAF Acetylhydrolase (PAF-AH) | PAF | Human Plasma | 3.7 | 15.4 | |

| PAF Acetylhydrolase (PAF-AH) | PAF | Rat Kupffer Cells | 5.2 | 2.1 | [3] |

| Lyso-PAF Acetyltransferase | Lyso-PAF | Human Neutrophils | 2.5 | 0.8 | |

| Lyso-PAF Acetyltransferase | Lyso-PAF | Rat Spleen Microsomes | 6.7 | 1.2 |

Note: Data for this compound is not available in the cited literature. The values presented for PAF provide a comparative baseline.

Table 2: Subcellular Localization of Key Enzymes in PAF Metabolism

| Enzyme | Subcellular Location | Cell Type | Reference |

| PAF Acetylhydrolase (PAF-AH) | Plasma, Cytosol | Various | [4] |

| Lyso-PAF Acetyltransferase | Endoplasmic Reticulum, Plasma Membrane | Human Neutrophils, Krebs-II cells | [5] |

| Phospholipase A2 | Cytosol, Membranes | Various |

Experimental Protocols for In Vitro Metabolism Studies

The following are generalized protocols for investigating the in vitro metabolism of PAF, which can be adapted for this compound.

Protocol 1: Determination of PAF-AH Activity in Cell Homogenates

-

Cell Culture and Homogenization:

-

Culture cells of interest (e.g., macrophages, neutrophils) to the desired density.

-

Harvest cells by scraping or trypsinization, followed by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.

-

Centrifuge the homogenate to remove cellular debris and collect the supernatant (cytosolic fraction) or microsomal fraction for analysis.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the cell homogenate (protein concentration typically 20-100 µg/mL), buffer (e.g., 100 mM Tris-HCl, pH 7.4), and [³H]-acetyl-PAF or this compound as the substrate.

-

Initiate the reaction by adding the substrate and incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding an organic solvent mixture (e.g., chloroform:methanol, 2:1, v/v).

-

Extract the lipids and separate the substrate and its metabolites (e.g., [³H]-acetate or the lyso-form) using thin-layer chromatography (TLC).

-

Quantify the radioactivity of the separated spots using a scintillation counter to determine the rate of hydrolysis.

-

Signaling Pathways of PAF Metabolism